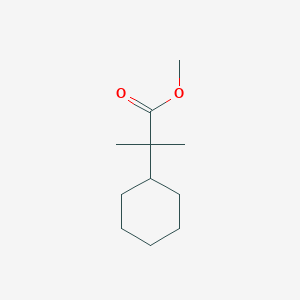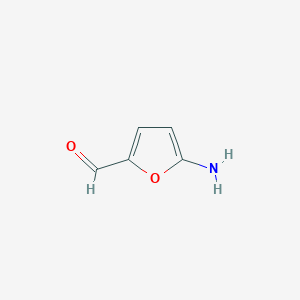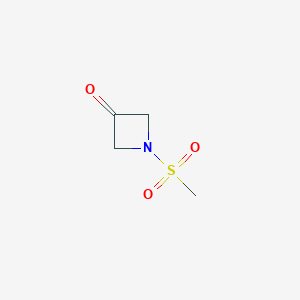
7-bromo-1-ethyl-1H-indole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-1-ethyl-1H-indole-4-carbonitrile: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 7th position, an ethyl group at the 1st position, and a carbonitrile group at the 4th position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the Bartoli indole synthesis, which involves the reaction of a nitrobenzene derivative with an organomagnesium reagent to form the indole core . The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The ethyl group can be introduced via alkylation reactions, and the carbonitrile group can be added using cyanation reactions.
Industrial Production Methods: Industrial production of 7-bromo-1-ethyl-1H-indole-4-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in 7-bromo-1-ethyl-1H-indole-4-carbonitrile can undergo nucleophilic substitution reactions, leading to the formation of various substituted indole derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form indole-4-carboxylic acid derivatives or reduction to form indole-4-methylamine derivatives.
Cyclization Reactions: The carbonitrile group can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
- Substituted indoles
- Indole-4-carboxylic acids
- Indole-4-methylamines
- Fused ring systems
Aplicaciones Científicas De Investigación
Chemistry: 7-Bromo-1-ethyl-1H-indole-4-carbonitrile is used as a building block in the synthesis of various indole derivatives.
Biology and Medicine: Indole derivatives, including this compound, exhibit a wide range of biological activities. They are investigated for their antiviral, anticancer, anti-inflammatory, and antimicrobial properties. The compound is used in drug discovery and development to design new therapeutic agents .
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and agrochemicals. Its unique chemical structure makes it a valuable intermediate in the synthesis of various functional materials .
Mecanismo De Acción
The mechanism of action of 7-bromo-1-ethyl-1H-indole-4-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and carbonitrile group can enhance the binding affinity and specificity of the compound to its target. The indole core can participate in π-π stacking interactions and hydrogen bonding, contributing to the overall biological activity .
Comparación Con Compuestos Similares
- 7-Bromo-1H-indole-2-carboxylate
- 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile
- 7-Bromo-1H-indole
Comparison: 7-Bromo-1-ethyl-1H-indole-4-carbonitrile is unique due to the presence of the ethyl and carbonitrile groups, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in drug design and material science .
Propiedades
Fórmula molecular |
C11H9BrN2 |
|---|---|
Peso molecular |
249.11 g/mol |
Nombre IUPAC |
7-bromo-1-ethylindole-4-carbonitrile |
InChI |
InChI=1S/C11H9BrN2/c1-2-14-6-5-9-8(7-13)3-4-10(12)11(9)14/h3-6H,2H2,1H3 |
Clave InChI |
XDDVHVJOBRMHTJ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=CC2=C(C=CC(=C21)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-[(3,5-Difluorophenyl)methoxy]-6-methylpyridin-2-yl]methanol](/img/structure/B13878695.png)
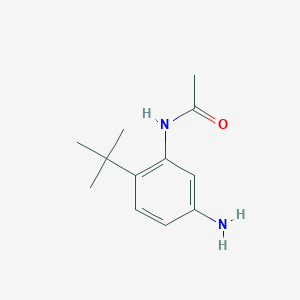
![7-Bromo-2-[(4-hydroxypiperidin-1-yl)methyl]-5-methylthieno[3,2-c]pyridin-4-one](/img/structure/B13878710.png)
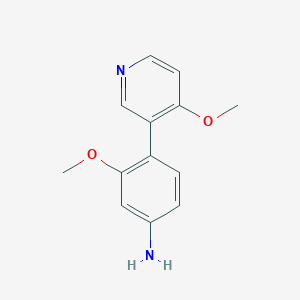

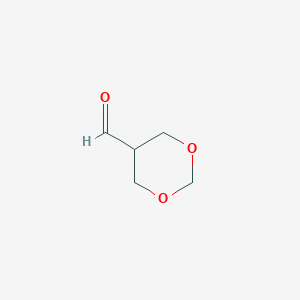
![Methyl 2-[4-(2-methoxyethylsulfanyl)phenyl]acetate](/img/structure/B13878725.png)

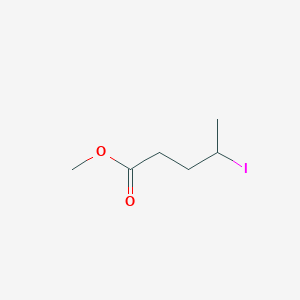

![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]propanamide](/img/structure/B13878752.png)
